

3-Aminoctanoic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoctanoic acid

Cat. No.: B017000

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

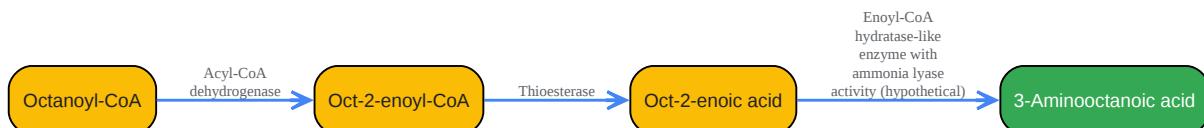
This technical guide provides a detailed overview of **3-Aminoctanoic acid**, a beta-amino acid metabolite. Due to the limited specific research on this particular molecule, this guide leverages current knowledge of beta-amino acids as a class to discuss its potential biosynthesis, metabolic fate, physiological roles, and analytical methodologies. This document aims to serve as a foundational resource to stimulate further investigation into the specific functions and significance of **3-Aminoctanoic acid** in biological systems.

Introduction to 3-Aminoctanoic Acid

3-Aminoctanoic acid is a beta-amino acid, meaning the amino group is attached to the beta-carbon, the third carbon atom from the carboxyl group.^[1] It is recognized as a metabolite and is structurally related to octanoic acid, a medium-chain fatty acid.^[1] While its precise biological roles are not well-defined in the scientific literature, its classification as a beta-amino acid suggests potential involvement in various physiological processes. Beta-amino acids are known constituents of some natural products and can have diverse biological activities.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminoctanoic acid** is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

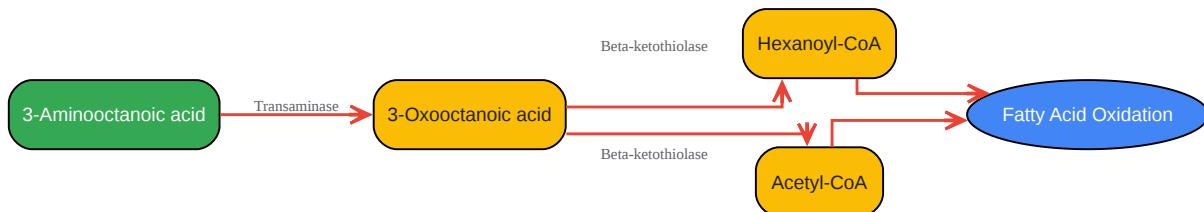

Property	Value	Source
Molecular Formula	C8H17NO2	[1]
Molecular Weight	159.23 g/mol	[1]
IUPAC Name	3-aminooctanoic acid	[1]
Synonyms	beta-Amino octanoic acid	
CAS Number	104883-49-0	[1]
Chemical Class	Beta-amino acid, Amino fatty acid	[1]

Biosynthesis and Metabolism (Hypothesized)

Specific metabolic pathways for **3-Amino octanoic acid** have not been elucidated. However, drawing from the known biosynthesis of other beta-amino acids, a few plausible routes can be hypothesized.

Hypothetical Biosynthetic Pathway

The biosynthesis of many beta-amino acids involves the action of aminomutases on alpha-amino acids or the addition of an amino group to an alpha,beta-unsaturated carboxylic acid.[\[3\]](#) A potential biosynthetic pathway for **3-Amino octanoic acid** could involve the amination of oct-2-enoic acid, an intermediate in fatty acid metabolism.



[Click to download full resolution via product page](#)

A hypothetical biosynthetic pathway for **3-Amino octanoic acid**.

Hypothetical Degradation Pathway

The degradation of beta-amino acids often proceeds via transamination to a beta-keto acid, which can then be further metabolized. For **3-Amino octanoic acid**, this could lead to intermediates that enter fatty acid oxidation.

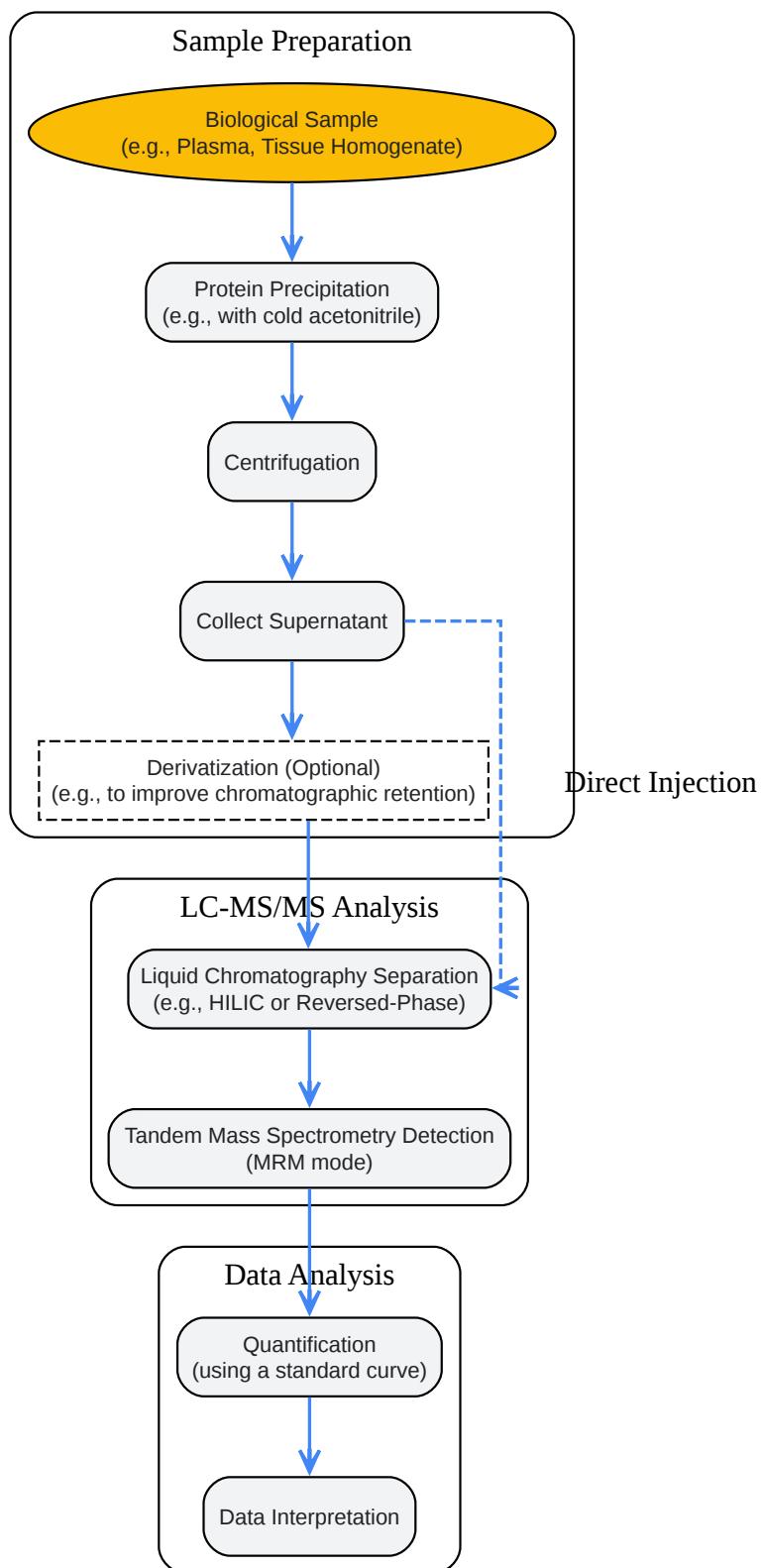
[Click to download full resolution via product page](#)

A hypothetical degradation pathway for **3-Amino octanoic acid**.

Potential Physiological Roles and Therapeutic Applications

While the specific physiological roles of **3-Amino octanoic acid** are unknown, beta-amino acids, in general, have been implicated in a variety of biological activities. They are known to be components of bioactive natural products with antimicrobial and other therapeutic properties. Furthermore, beta-amino acids can influence peptide structure and stability, making them of interest in drug design.^[4] Given its structure as a fatty amino acid, **3-Amino octanoic acid** might interact with cell membranes or lipid signaling pathways.

Quantitative Data


There is currently a lack of quantitative data on the concentrations of **3-Amino octanoic acid** in biological tissues and fluids. The following table is a template illustrating how such data could be presented once it becomes available through targeted metabolomic studies.

Biological Matrix	Species	Condition	Concentration Range (µM)	Analytical Method	Reference
Human Plasma	Homo sapiens	Healthy	Not Reported	LC-MS/MS	
Mouse Brain	Mus musculus	Control	Not Reported	GC-MS	
E. coli Culture	Escherichia coli	Stationary Phase	Not Reported	LC-MS/MS	

Experimental Protocols

Detailed and validated experimental protocols for the specific analysis of **3-Aminooctanoic acid** are not readily available. However, based on its chemical properties, a general workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be proposed. This technique offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices.

General Workflow for LC-MS/MS Analysis of 3-Aminooctanoic Acid

[Click to download full resolution via product page](#)

A general workflow for the analysis of **3-Amino octanoic acid**.

Protocol Details:

- Sample Preparation:
 - For plasma or serum, proteins are precipitated by adding a threefold excess of a cold organic solvent like acetonitrile.
 - For tissue samples, homogenization in a suitable buffer is required, followed by protein precipitation.
 - After centrifugation to pellet the precipitated proteins, the supernatant is collected for analysis.
 - Optional derivatization of the amino group can be performed to enhance chromatographic retention and ionization efficiency, though direct analysis is also feasible.
- Chromatographic Separation:
 - Hydrophilic Interaction Liquid Chromatography (HILIC): This is often suitable for the separation of polar compounds like underderivatized amino acids.
 - Reversed-Phase (RP) Chromatography: If a derivatization agent is used to increase the hydrophobicity of the molecule, a C18 column can be employed.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to protonate the amino group.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for **3-Amino octanoic acid** and a stable isotope-labeled internal standard.

Future Directions

The field of metabolomics is rapidly expanding, and the identification of novel metabolites like **3-Amino octanoic acid** opens up new avenues of research. Future studies should focus on:

- Elucidating Biosynthetic and Degradation Pathways: Utilizing tracer studies and genetic approaches to definitively identify the enzymes and pathways involved in the metabolism of **3-Aminoctanoic acid**.
- Quantitative Analysis in Health and Disease: Developing and validating robust analytical methods to determine the concentration of **3-Aminoctanoic acid** in various biological samples from healthy and diseased individuals to establish its potential as a biomarker.
- Functional Characterization: Investigating the biological activities of **3-Aminoctanoic acid**, including its potential roles in cell signaling, as a neurotransmitter, or as a modulator of enzyme activity.
- Role in the Microbiome: Exploring the potential production of **3-Aminoctanoic acid** by the gut microbiota and its impact on host-microbe interactions.

Conclusion

3-Aminoctanoic acid represents an understudied metabolite with the potential for significant biological roles. This technical guide, by consolidating the available information and providing a framework based on the broader knowledge of beta-amino acids, aims to equip researchers with the necessary background to pursue further investigations into this intriguing molecule. The development of specific analytical tools and functional assays will be critical in unraveling the importance of **3-Aminoctanoic acid** in biological systems and its potential applications in medicine and biotechnology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoctanoic acid | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of natural products containing β -amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of natural products containing β -amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3-Amino octanoic Acid: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017000#3-amino-octanoic-acid-as-a-metabolite-in-biological-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com